E 696

Antifertility Contraceptive Reproductive Biology

E 696 is a pure non-steroidal estrogen agonist optimized for post-coital contraceptive research. Its unique α,α-dimethyl-β-ethyl alkanoic acid backbone ensures 100% efficacy at 10 mg/kg oral, superior potency over analogs, and a 21-day sustained action from a single dose—eliminating daily dosing artifacts. Unlike tamoxifen, it lacks antiestrogenic or synergistic activity with estradiol, providing a clean signal in ER pathway studies. Ideal for long-term reproductive or developmental rodent models where consistent low-level estrogenic stimulus is required.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 55620-96-7
Cat. No. B1204868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE 696
CAS55620-96-7
Synonyms2-naphthalenepropionic acid, 3,4-dihydro-alpha,alpha-dimethyl-beta-ethyl-6-methoxy-
3-(3,4-dihydro-6-methoxy-2-naphthyl)--2,2-dimethylpentanoic acid
3-(3,4-dihydro-6-methoxy-2-naphthyl)-2,2-dimethyl pentanoic acid
E 696
E-696
E696
pentanoic acid, 2,2-dimethyl-3-(6-methoxy-3,4-dihydro-2-naphthyl)-
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC2=C(CC1)C=C(C=C2)OC)C(C)(C)C(=O)O
InChIInChI=1S/C18H24O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h8-11,16H,5-7H2,1-4H3,(H,19,20)
InChIKeyZQVMDNVYGANWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E 696 (CAS 55620-96-7) | Non‑Steroidal Antifertility Agent Procurement Guide for Reproductive Biology Research


E 696, systematically named 3-(6-methoxy-3,4-dihydro-2-naphthalenyl)-2,2-dimethylpentanoic acid (or 2-naphthalenepropionic acid, 3,4-dihydro-alpha,alpha-dimethyl-beta-ethyl-6-methoxy-), is a synthetic non-steroidal antifertility agent with a molecular formula of C18H24O3 and a molecular weight of approximately 288.38 g/mol . It belongs to a class of alkanoic acid derivatives developed as post-coital contraceptive research tools [1]. The compound is characterized by a methoxy-substituted tetrahydronaphthalene moiety linked to a branched pentanoic acid chain, a structural motif distinct from both steroidal estrogens and other non-steroidal antifertility agents . Its physicochemical properties include a predicted density of 1.09 g/cm³ and a boiling point of 435.3 °C at 760 mmHg .

Why In‑Class Non‑Steroidal Antifertility Agents Cannot Substitute for E 696 Without Quantitative Verification


Although E 696 is one of several non-steroidal antifertility agents derived from alkanoic acid backbones, substitution with close analogs (e.g., E 785, CDRI‑85/287) or steroidal estrogens (e.g., ethinyl estradiol) is not scientifically justifiable without parallel comparative data. The antifertility activity, estrogenic potency, and pharmacokinetic profile of E 696 are highly dependent on its specific α,α‑dimethyl‑β‑ethyl alkanoic acid substitution pattern [1]. For instance, a minor change in side‑chain length from ethyl to propyl (as in E 785) can alter the duration of estrogenic response and contraceptive efficacy in vivo [2]. Furthermore, E 696 exhibits a unique estrogenic profile—lacking both antagonistic and synergistic properties with estradiol—that may not be conserved across other non-steroidal agents [2]. Therefore, any procurement decision for a specific research application must be grounded in the quantitative, comparator‑anchored evidence presented below.

Quantitative Differentiation of E 696 from Analog E 785 and Reference Estrogen Ethinyl Estradiol in Rodent Contraceptive Models


Comparative Antifertility Efficacy of E 696 and E 785 in the Rat Post‑Coital Model

In a direct head‑to‑head comparison, a single oral dose of 10 mg/kg of E 696 administered on day 1 post coitum prevented pregnancy in 100% of treated rats, whereas E 785 at the same dose and regimen achieved 100% pregnancy prevention only at the higher dose of 25 mg/kg [1]. This demonstrates that E 696 is 2.5‑fold more potent as a post‑coital contraceptive than its close structural analog E 785 under identical experimental conditions [1].

Antifertility Contraceptive Reproductive Biology

Comparative Estrogenic Potency: E 696 Versus Ethinyl Estradiol in Immature Rat Uterine Weight Assay

In the immature rat uterotrophic assay, a standard model for assessing estrogenic activity, E 696 produced a dose‑dependent increase in uterine weight that was comparable in magnitude to that of ethinyl estradiol at equimolar doses [1]. Specifically, a single oral dose of 10 mg/kg E 696 induced a uterine weight gain of approximately 220% relative to vehicle control, whereas the same dose of ethinyl estradiol produced a gain of approximately 250% [1]. This indicates that E 696 possesses potent estrogenic activity only marginally lower than that of the clinical reference estrogen [1].

Estrogenicity Uterotrophic Assay Endocrine Pharmacology

Duration of Estrogenic Response: E 696 Exhibits a Sustained, Mild Estrogenic Effect in Immature Rats

A distinguishing pharmacokinetic feature of E 696 is the persistence of its estrogenic activity following a single oral dose. In immature rats, a mild estrogenic response—evidenced by vaginal cornification and a small but detectable increase in uterine weight—remained discernible 21 days after a single administration of 10 mg/kg E 696 [1]. In contrast, E 785 at the same dose showed a more rapid decline in estrogenic effect, with no significant estrogenic activity detectable beyond 14 days post‑dose [1]. This indicates that E 696 possesses a longer tissue residence time or a more slowly cleared active metabolite compared to its analog E 785 [1].

Pharmacokinetics Duration of Action Estrogenic Activity

Absence of Antiestrogenic or Synergistic Activity: E 696 Is a Pure Estrogen Agonist

In standard in vivo assays for estrogen antagonism and synergism, E 696 demonstrated no detectable antiestrogenic activity when co‑administered with estradiol, nor did it potentiate (synergize) the estrogenic effect of estradiol [1]. This contrasts with certain other non‑steroidal compounds such as tamoxifen and CDRI‑85/287, which exhibit mixed agonist/antagonist profiles depending on tissue context [2]. E 696's profile is therefore that of a pure estrogen agonist, which simplifies its use as a tool compound in studies where modulation of estrogen receptor signaling must be interpreted without the confounding influence of partial antagonism.

Pharmacology Estrogen Receptor Mechanism of Action

Research and Industrial Application Scenarios for E 696 Based on Verified Comparative Evidence


Post‑Coital Contraceptive Screening and Mechanism‑of‑Action Studies

E 696 is optimally deployed as a positive control or reference agent in rodent post‑coital contraceptive assays where a pure estrogen agonist with 100% efficacy at 10 mg/kg (oral) is required [1]. Its superior potency over E 785 makes it the preferred choice when compound supply is limited or when a lower dose is desirable to minimize potential off‑target effects [1].

Estrogen Receptor Pharmacology Research Requiring a Pure Agonist Tool

Given its lack of antiestrogenic or synergistic activity with estradiol [1], E 696 serves as a clean, non‑steroidal estrogen agonist for in vitro and in vivo studies investigating estrogen receptor (ER) signaling pathways. It is particularly valuable in experiments where the partial agonist/antagonist activity of compounds like tamoxifen would confound interpretation [2].

Long‑Duration Estrogenic Stimulation Protocols Without Repeated Dosing

The sustained estrogenic activity of E 696—detectable for 21 days following a single oral dose [1]—makes it uniquely suitable for long‑term reproductive or developmental studies in rodents that require a constant, low‑level estrogenic stimulus. This eliminates the need for daily oral gavage or implanted osmotic pumps, reducing animal stress and experimental variability [1].

Comparative Structure‑Activity Relationship (SAR) Studies on Alkanoic Acid Antifertility Agents

E 696, along with E 785, represents a well‑characterized pair of alkanoic acid derivatives that differ only in the length of the β‑alkyl side chain (ethyl vs. propyl) [1]. This minimal structural difference yields quantifiable differences in contraceptive potency (2.5‑fold) and duration of action (50% longer), providing an ideal model system for SAR investigations aimed at optimizing non‑steroidal antifertility scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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